molecular formula C7H8BrNO B13511638 5-Amino-2-bromo-4-methylphenol

5-Amino-2-bromo-4-methylphenol

Katalognummer: B13511638
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: HEUVMTGKWXAQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-bromo-4-methylphenol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, a bromine atom, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the continuous bromination of p-cresol using bromine in the presence of an inert solvent at low temperatures to ensure selectivity and minimize side reactions . The reaction mixture is then separated to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of 5-Amino-2-bromo-4-methylphenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The continuous bromination method is preferred due to its efficiency and ability to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-bromo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Amino-2-bromo-4-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of biologically active molecules. Its derivatives may have potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of 5-Amino-2-bromo-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological processes .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-bromo-4-methylphenol
  • 2-Bromo-4-methylphenol
  • 2-Amino-4-bromophenol

Comparison: Compared to these similar compounds, 5-Amino-2-bromo-4-methylphenol is unique due to the specific positioning of the amino, bromine, and methyl groups on the phenol ringFor example, the presence of both an amino and a bromine group allows for diverse chemical modifications and interactions .

Eigenschaften

Molekularformel

C7H8BrNO

Molekulargewicht

202.05 g/mol

IUPAC-Name

5-amino-2-bromo-4-methylphenol

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3

InChI-Schlüssel

HEUVMTGKWXAQCC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.